(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone
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Overview
Description
(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is a chemical compound with the molecular formula C16H10Cl2N2OS and a molecular weight of 349.23 g/mol It is known for its unique structure, which includes a thiazole ring and a dichlorophenyl group
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a potentially therapeutic target for cancer therapy . It plays a significant role in regulating cell-cycle transition and progression .
Mode of Action
The compound interacts with CDK2, inhibiting its function . The inhibition of CDK2 disrupts the normal cell cycle, preventing the proliferation of cancer cells . The compound’s selectivity for CDK2 over other CDK family members is crucial for its efficacy .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By selectively inhibiting CDK2, the compound disrupts the cell cycle, preventing the replication and division of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as column chromatography to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-methylphenyl)methanone: Similar structure but with methyl groups instead of chlorine atoms.
(2-Anilino-4-thiazolyl)pyrimidines: Compounds with a pyrimidine ring instead of a phenyl group.
Uniqueness
(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of both the thiazole ring and the dichlorophenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-10-6-7-12(13(18)8-10)15(21)14-9-19-16(22-14)20-11-4-2-1-3-5-11/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCONSDBOPILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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